2,2,3-Trimethylbutan-1-amine hydrochloride physical properties
2,2,3-Trimethylbutan-1-amine hydrochloride physical properties
An In-depth Technical Guide to the Physical Properties of 2,2,3-Trimethylbutan-1-amine Hydrochloride
Authored by: Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of the known and expected physical properties of 2,2,3-Trimethylbutan-1-amine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data with established chemical principles to offer insights into the characterization of this compound. While experimental data for this specific molecule is limited, this guide establishes a predictive framework based on the analysis of structurally similar amine hydrochlorides and outlines the requisite experimental protocols for its full characterization.
Introduction: The Significance of Branched Amine Hydrochlorides
Branched primary amine hydrochlorides, such as 2,2,3-Trimethylbutan-1-amine hydrochloride, are valuable building blocks in organic synthesis and pharmaceutical development. The presence of a sterically hindered amine group can impart unique properties to a molecule, influencing its reactivity, selectivity, and biological activity. The hydrochloride salt form is particularly important as it generally enhances a compound's stability and solubility in aqueous media, which is a critical consideration in many applications.[1][2] This guide will delve into the specific physical properties of 2,2,3-Trimethylbutan-1-amine hydrochloride, providing a foundational understanding for its use in research and development.
Molecular Structure and Core Identifiers
A precise understanding of a compound's identity is paramount. The following table summarizes the key molecular identifiers for 2,2,3-Trimethylbutan-1-amine hydrochloride.
| Property | Value | Source |
| IUPAC Name | 2,2,3-Trimethylbutan-1-amine hydrochloride | N/A |
| CAS Number | 1798020-73-1 | [3] |
| Molecular Formula | C7H18ClN | [3] |
| Molecular Weight | 151.68 g/mol | [3] |
| Canonical SMILES | CC(C)C(C)(C)CN.Cl | [3] |
| InChI Key | XRJDGOQUIYTWGH-UHFFFAOYSA-N (for the free amine) | [4] |
The structure features a neopentyl-like backbone with an additional methyl group at the 3-position, leading to significant steric hindrance around the primary amine. This steric bulk is a critical determinant of its chemical reactivity and physical properties.
Physical Property Profile: Knowns and Extrapolations
| Property | Known/Expected Value | Rationale and Comparative Insights |
| Physical State | Expected to be a white to off-white crystalline solid. | Amine hydrochlorides are ionic salts and typically exist as crystalline solids at room temperature.[1][2][5] |
| Melting Point | Data not available. Expected to be relatively high, likely >150 °C. | The ionic nature of the hydrochloride salt leads to a strong crystal lattice and thus a high melting point. For comparison, the structurally similar 2,2,3,3-Tetramethylbutan-1-amine hydrochloride has a melting point of 192–195°C.[1] |
| Boiling Point | Not applicable; likely decomposes upon strong heating. | As an ionic salt, it is not expected to have a defined boiling point at atmospheric pressure and will likely decompose before boiling. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and sparingly soluble or insoluble in nonpolar organic solvents (e.g., hexanes, diethyl ether). | The hydrochloride salt form significantly increases water solubility compared to the free amine due to the ionic nature of the ammonium chloride group, which can participate in hydrogen bonding and ion-dipole interactions with polar solvents.[2] |
| pKa | Data not available. Expected to be in the range of 10-11 for the protonated amine. | The pKa of the conjugate acid of a primary amine is influenced by the electron-donating effects of the alkyl groups. The bulky alkyl structure of 2,2,3-trimethylbutan-1-amine would lead to a pKa typical of primary alkylamines. |
Synthesis and Characterization: A Methodological Approach
The reliable synthesis and rigorous characterization of 2,2,3-Trimethylbutan-1-amine hydrochloride are essential for its application. The following sections detail the standard procedures for its preparation and the analytical techniques for verifying its identity and purity.
Synthesis of 2,2,3-Trimethylbutan-1-amine Hydrochloride
The hydrochloride salt is typically prepared by treating the free amine, 2,2,3-trimethylbutan-1-amine, with hydrochloric acid. This acid-base reaction is straightforward and generally high-yielding.
Experimental Protocol: Hydrochloride Salt Formation
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Dissolution: Dissolve the free amine (1.0 eq) in a suitable anhydrous organic solvent, such as diethyl ether or dichloromethane, at room temperature. The choice of solvent is critical to ensure that the starting material is soluble while the product (the hydrochloride salt) is not, facilitating its isolation.
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Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of hydrogen chloride (1.0-1.1 eq) in a compatible solvent (e.g., HCl in diethyl ether or gaseous HCl) dropwise with stirring. The exothermic nature of the reaction necessitates slow addition and cooling to prevent side reactions.
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Precipitation: The hydrochloride salt will precipitate out of the solution as a solid. Continue stirring for an additional 30 minutes in the ice bath to ensure complete precipitation.
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Isolation: Collect the solid product by vacuum filtration.
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Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any unreacted starting materials or soluble impurities.
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Drying: Dry the purified solid under vacuum to remove residual solvent.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the introduction of water, which can interfere with the crystallization process and the purity of the final product.
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Stoichiometry: A slight excess of HCl is sometimes used to ensure complete conversion of the amine to its salt form.
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Temperature Control: Cooling the reaction mixture minimizes the potential for side reactions and controls the exothermicity of the neutralization.
Structural and Purity Characterization
A suite of analytical techniques should be employed to confirm the structure and purity of the synthesized 2,2,3-Trimethylbutan-1-amine hydrochloride.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Provides information on the proton environment in the molecule. The spectrum is expected to show characteristic signals for the methyl, methine, and methylene protons of the alkyl chain, as well as a broad signal for the ammonium protons.
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¹³C NMR: Reveals the number and type of carbon atoms. The spectrum should be consistent with the 7 unique carbon environments in the molecule.
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Fourier-Transform Infrared (FTIR) Spectroscopy:
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This technique is used to identify the functional groups present. Key expected absorbances include N-H stretching vibrations for the ammonium group (typically in the 3200-2800 cm⁻¹ region) and C-H stretching and bending vibrations for the alkyl groups.
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Mass Spectrometry (MS):
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Provides information about the mass-to-charge ratio of the molecule. For this compound, the mass spectrum would typically show the molecular ion for the free amine (C₇H₁₇N) upon loss of HCl.
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Elemental Analysis:
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Determines the percentage composition of carbon, hydrogen, nitrogen, and chlorine. The experimental values should be in close agreement with the theoretical values calculated from the molecular formula C₇H₁₈ClN.
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Visualization of the Synthesis Pathway
The following diagram illustrates the straightforward synthesis of 2,2,3-Trimethylbutan-1-amine hydrochloride from its corresponding free amine.
Caption: Synthesis of 2,2,3-Trimethylbutan-1-amine hydrochloride.
Conclusion and Future Directions
2,2,3-Trimethylbutan-1-amine hydrochloride is a sterically hindered primary amine salt with potential applications in various fields of chemical synthesis. While specific experimental data on its physical properties are scarce, this guide provides a robust framework for understanding its expected characteristics based on established chemical principles and data from analogous compounds. The outlined experimental protocols for its synthesis and characterization offer a clear path for researchers to produce and validate this compound in the laboratory. Further experimental determination of its melting point, solubility profile, and pKa would be valuable contributions to the chemical literature and would facilitate its broader application in research and development.
References
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Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD thesis, University of Glasgow. Retrieved from [Link]
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PubChem. (n.d.). 2,3,3-Trimethylbutan-1-amine. Retrieved from [Link]
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PubChemLite. (n.d.). 2,2,3-trimethylbutan-1-amine hydrochloride (C7H17N). Retrieved from [Link]
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ResearchGate. (n.d.). Experimental pKa values of amine hydrochlorides 1 ⋅ HCl, 55 ⋅ HCl, 56 ⋅ HCl. Retrieved from [Link]
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Powder Diffraction. (2012). Powder diffraction investigations of some organic hydrochlorides. Retrieved from [Link]
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Journal of Chemical Education. (2016). Reaction of Orthoesters with Amine Hydrochlorides: An Introductory Organic Lab Experiment Combining Synthesis, Spectral Analysis, and Mechanistic Discovery. Retrieved from [Link]
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